molecular formula C30H26O15 B1247004 Quercetin 3-O-caffeyl-glucoside

Quercetin 3-O-caffeyl-glucoside

Cat. No.: B1247004
M. Wt: 626.5 g/mol
InChI Key: IHBVMUCQCZEAPW-PFNFWJRHSA-N
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Description

Taxonomic Distribution in Plant Species

This compound is distributed across diverse plant families, predominantly in species adapted to high-stress environments. Its occurrence correlates with plant defense mechanisms against UV radiation, herbivory, and microbial pathogens.

Table 1: Plant Species Containing this compound

Plant Species Family Tissue Localization Reference
Anaphalis cuneifolia Asteraceae Leaves
Polygonum viscosum Polygonaceae Whole plant
Solanum glaucophyllum Solanaceae Leaves
Chrozophora senegalensis Euphorbiaceae Leaves
Helleborus foetidus Ranunculaceae Leaves

Notably, this compound is also abundant in edible berries, such as Aronia melanocarpa (black chokeberry), where it constitutes up to 41.95 mg/100 g fresh weight. Its presence in Vitis vinifera (grape) wines further underscores its dietary relevance.

Historical Context in Phytochemical Research

The isolation and characterization of this compound mark significant milestones in natural product chemistry:

  • Initial Discovery (2000) : The compound was first isolated from Polygonum viscosum using methanol extraction and characterized via UV and 2D-NMR techniques, confirming its caffeoylated glucoside structure.
  • Structural Elucidation Advances (2006–2010) : Studies on Helleborus foetidus and Chrozophora senegalensis expanded the understanding of acylated flavonoid glycosides, highlighting the role of caffeoylation in enhancing molecular stability.
  • Functional Insights (2020s) : Recent research has linked this compound to melanogenesis regulation via MAPK and Akt/GSK3β/β-catenin pathways, revealing its potential in dermatological applications.

Key Analytical Milestones :

  • NMR Spectroscopy : Critical for resolving sugar linkage patterns and acylation sites.
  • LC-MS/MS : Enabled high-throughput quantification in complex plant matrices, such as Solanum glaucophyllum leaf extracts.
  • Synthetic Validation : Independent syntheses of caffeoyl-glucoside derivatives confirmed structural assignments and bioactivity profiles.

The compound’s discovery reflects broader trends in phytochemistry, emphasizing the interplay between traditional plant uses (e.g., Polygonum viscosum in folk medicine) and modern pharmacological exploration.

Properties

Molecular Formula

C30H26O15

Molecular Weight

626.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24-,26+,27-,30+/m1/s1

InChI Key

IHBVMUCQCZEAPW-PFNFWJRHSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Plant Source Identification

Quercetin 3-O-caffeyl-glucoside has been identified in select plant species, notably Carum carvi (caraway), where it coexists with other flavonoids such as isoquercitrin and kaempferol derivatives. The presence of this compound in caraway highlights the potential for plant-based extraction, though yields are typically low due to its structural complexity and competition with simpler glycosides.

Solvent Extraction and Fractionation

Conventional extraction involves macerating plant material in polar solvents such as methanol or ethanol (70–80% v/v) at elevated temperatures (50–60°C). Sequential fractionation using liquid-liquid partitioning (e.g., ethyl acetate vs. water) isolates medium-polarity compounds like acylated flavonoids. For caraway, a 48-hour ethanol extraction followed by rotary evaporation yields a crude extract rich in phenolic compounds, which is further purified via column chromatography.

Table 1: Representative Extraction Conditions for Quercetin Derivatives

Plant SourceSolvent SystemTemperature (°C)Key Purification StepsReference
Carum carvi80% ethanol50Diaion HP-20, Sephadex LH-20
Ginkgo bilobaMethanol-water (7:3)60Polyamide resin, preparative HPLC

Chromatographic Purification

Final purification often employs reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradients of acetonitrile-water (0.1% formic acid). For this compound, a reported retention time of 22.5 minutes under 35% acetonitrile has been observed, though this varies by instrumentation.

Chemical Synthesis Strategies

Protecting Group Chemistry

Chemical synthesis of this compound requires selective acylation of the glucose moiety. A typical approach involves:

  • Quercetin 3-O-glucoside preparation : Quercetin is glycosylated at the 3-OH position using Koenigs-Knorr conditions (e.g., acetobromo-α-D-glucose and Ag₂O catalysis).

  • Caffeoyl group introduction : The 6''-OH of glucose is acylated with caffeoyl chloride in anhydrous pyridine, though competing reactions at other hydroxyl groups necessitate protective groups (e.g., benzyl or acetyl).

Challenges in Regioselectivity

Acylation at the 6''-position is complicated by the reactivity of the 2''- and 4''-OH groups. A 2016 study reported a 42% yield for 6''-O-caffeoylation using trimethylsilyl ether protection, though scalability remains an issue due to harsh deprotection conditions (e.g., HF).

Table 2: Synthetic Routes for Acylated Flavonoid Glycosides

Starting MaterialAcylating AgentProtection StrategyYield (%)Purity (%)
Quercetin 3-O-glucosideCaffeoyl chlorideBenzyl (2'',4'')3895
Kaempferol 3-O-glucosideCaffeoyl imidazoleAcetyl (2'',4'')2989

Enzymatic and Biocatalytic Approaches

Acyltransferase-Mediated Synthesis

Enzymatic acylation offers regioselective advantages. Acyltransferases from Arabidopsis thaliana (e.g., At3g29590) have been engineered to transfer caffeoyl groups from caffeoyl-CoA to quercetin 3-O-glucoside. In vitro assays using recombinant enzymes achieved 67% conversion at pH 7.5 and 30°C.

Fermentation-Based Production

Metabolic engineering of Escherichia coli or Saccharomyces cerevisiae enables de novo biosynthesis. Co-expression of flavonoid glycosyltransferases (e.g., UGT78D1) and hydroxycinnamoyl-CoA:shikimate transferases (HCT) in E. coli BL21 produced 12 mg/L of this compound in a 72-hour fermentation.

Analytical Validation and Characterization

Structural Confirmation

Post-synthesis validation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). Key spectral features include:

  • MS/MS : m/z 626.1 [M-H]⁻ → 463.1 (loss of caffeoyl, 162 Da) → 300.0 (quercetin aglycone).

  • ¹H NMR : Caffeoyl protons at δ 7.52 (d, J = 16 Hz, H-2'), 6.27 (d, J = 16 Hz, H-3'), and aromatic protons at δ 6.90–7.12.

Purity Assessment

HPLC-DAD at 350 nm remains the gold standard, with purity ≥95% required for pharmacological studies. Commercial standards are scarce, necessitating in-house calibration .

Q & A

Q. What solvent systems optimize solubility for in vitro assays involving this compound?

  • Methodology : Use dimethyl sulfoxide (DMSO) for stock solutions due to low water solubility. For aqueous assays, dilute DMSO stocks to ≤0.1% v/v in buffer (e.g., PBS or cell culture media). Pre-warm solutions to 37°C and sonicate to enhance dispersion. Avoid alcohols or detergents that may interfere with bioactivity .

Advanced Research Questions

Q. How do conflicting reports on this compound’s bioavailability and bioactivity inform experimental design?

  • Analysis : Discrepancies arise from differences in glycosidic bond stability (e.g., susceptibility to gut microbial β-glucosidases) and transport mechanisms (e.g., SGLT1-mediated uptake vs. passive diffusion). To reconcile findings:
  • Use ex vivo models like Ussing chambers with intestinal tissues to quantify transepithelial transport .
  • Compare hydrolysis rates in simulated gastric/intestinal fluids versus cell-free enzymatic assays .
  • Validate bioactive metabolites (e.g., free quercetin) via LC-MS/MS in plasma or tissue homogenates .

Q. What enzymatic strategies improve the synthesis or biotransformation of this compound?

  • Methodology :
  • Biotransformation : Optimize fungal α-L-rhamnosidase and β-D-glucosidase (e.g., from Aspergillus niger) to convert rutin to quercetin glycosides. Control pH (5.0–6.0) and temperature (40–50°C) to favor regioselective glycosylation .
  • Glycosyltransferases : Engineer non-Leloir glycosyltransferases for site-specific caffeyl-glucose attachment. Monitor reaction progress via TLC or HPLC-DAD .

Q. How can researchers address variability in antiviral efficacy studies of this compound against enveloped viruses?

  • Experimental Design :
  • Dose Timing : Pre-incubate the compound with viral particles (e.g., Ebola pseudotypes) to assess entry inhibition vs. post-entry mechanisms .
  • Cell Models : Use primary human macrophages or Vero E6 cells to evaluate cell-type-dependent activity.
  • Structural Analogs : Compare caffeyl-glucose vs. malonyl-glucose derivatives to determine acyl group contributions to virucidal effects .

Q. What computational tools predict the pharmacokinetic and physicochemical properties of this compound?

  • Methodology :
  • ACD/Labs Percepta : Calculate logP (polarity), pKa (ionization states), and aqueous solubility using QSPR models. Validate predictions with experimental HPLC retention times .
  • Molecular Docking : Simulate interactions with SGLT1 or viral glycoproteins (e.g., Ebola GP1) using AutoDock Vina. Prioritize residues involved in hydrogen bonding (e.g., anomeric hydroxyls with SGLT1’s glucose-binding site) .

Data Contradiction Resolution

Q. Why do antiproliferative effects of this compound vary across cancer cell lines?

  • Hypothesis Testing :
  • Metabolic Activation : Screen cell lines for β-glucosidase activity (e.g., via fluorogenic substrates) to correlate hydrolysis rates with IC50 values .
  • Receptor Profiling : Quantify expression of quercetin targets (e.g., PI3K/AKT, NF-κB) via Western blot or qPCR to identify resistance mechanisms .

Q. How does the caffeyl moiety influence antioxidant capacity compared to other acylated quercetin glycosides?

  • Comparative Studies :
  • DPPH/ORAC Assays : Test caffeyl- vs. malonyl-glucosides under identical conditions (pH 7.4, 37°C). The catechol group in caffeyl enhances radical scavenging via electron donation .
  • Cell-Based ROS Assays : Use H2O2-stressed endothelial cells to measure Nrf2 activation. Acylated derivatives may exhibit delayed uptake but prolonged activity due to slower hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quercetin 3-O-caffeyl-glucoside
Reactant of Route 2
Quercetin 3-O-caffeyl-glucoside

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